2-Cyano-4-(2-fluoro-4-methylphenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-4-(2-fluoro-4-methylphenyl)phenol is an organic compound with the molecular formula C14H10FNO and a molecular weight of 227.23 g/mol It is characterized by the presence of a cyano group (–CN) and a fluoro group (–F) attached to a phenyl ring, which is further substituted with a methyl group (–CH3) and a hydroxyl group (–OH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-(2-fluoro-4-methylphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would likely include steps for the purification and isolation of the final product, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(2-fluoro-4-methylphenyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group (–OH) can be oxidized to form a carbonyl group (–C=O).
Reduction: The cyano group (–CN) can be reduced to an amine group (–NH2).
Substitution: The fluoro group (–F) can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Formation of 2-Cyano-4-(2-fluoro-4-methylphenyl)benzaldehyde.
Reduction: Formation of 2-Amino-4-(2-fluoro-4-methylphenyl)phenol.
Substitution: Formation of 2-Cyano-4-(2-amino-4-methylphenyl)phenol or 2-Cyano-4-(2-thio-4-methylphenyl)phenol.
Scientific Research Applications
2-Cyano-4-(2-fluoro-4-methylphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Cyano-4-(2-fluoro-4-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group (–CN) and fluoro group (–F) can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate various biological processes, such as enzyme inhibition or receptor activation, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylphenol: Similar structure but lacks the cyano group (–CN).
4-Cyano-2-fluorophenol: Similar structure but lacks the methyl group (–CH3).
2-Cyano-4-methylphenol: Similar structure but lacks the fluoro group (–F).
Uniqueness
2-Cyano-4-(2-fluoro-4-methylphenyl)phenol is unique due to the presence of both the cyano group (–CN) and the fluoro group (–F) on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-(2-fluoro-4-methylphenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c1-9-2-4-12(13(15)6-9)10-3-5-14(17)11(7-10)8-16/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFMYOHICIRVCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684681 |
Source
|
Record name | 2'-Fluoro-4-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261949-59-0 |
Source
|
Record name | 2'-Fluoro-4-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.